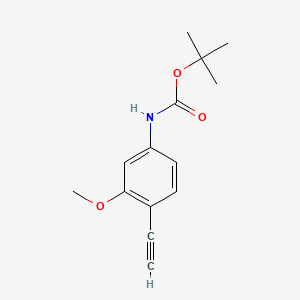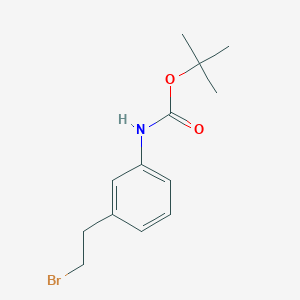
tert-butyl N-(4-ethynyl-3-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(4-ethynyl-3-methoxyphenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with an ethynyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-ethynyl-3-methoxyphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethynyl-3-methoxyaniline.
Carbamoylation Reaction: The aniline derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or other alkoxides can be employed.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various ether derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a potential scaffold for developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which tert-butyl N-(4-ethynyl-3-methoxyphenyl)carbamate exerts its effects depends on its application:
Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity.
Drug Action: In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-(4-ethynylphenyl)carbamate
- tert-butyl N-(3-methoxyphenyl)carbamate
- tert-butyl N-(4-ethynyl-3-hydroxyphenyl)carbamate
Uniqueness
- Structural Features : The combination of the ethynyl and methoxy groups on the phenyl ring provides unique reactivity and potential for diverse chemical transformations.
- Applications : Its specific structure makes it suitable for applications where both electronic and steric effects are crucial, such as in enzyme inhibition or material science.
This detailed overview provides a comprehensive understanding of tert-butyl N-(4-ethynyl-3-methoxyphenyl)carbamate, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
Propriétés
IUPAC Name |
tert-butyl N-(4-ethynyl-3-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-6-10-7-8-11(9-12(10)17-5)15-13(16)18-14(2,3)4/h1,7-9H,2-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNIALDGRAQTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine](/img/structure/B8067176.png)









![tert-butyl N-[2-amino-1-(3-tert-butylphenyl)ethyl]carbamate](/img/structure/B8067237.png)


